1-(2-Dimethylaminoacetyl)-piperidin-4-one
Overview
Description
1-(2-Dimethylaminoacetyl)-piperidin-4-one, also known as DMAP, is a versatile organic compound and a common reagent in organic synthesis. It is a highly useful molecule with a wide range of applications in the scientific and industrial sectors, including drug discovery and development, medicinal chemistry, and biochemistry. DMAP is a colorless, crystalline solid and is soluble in water, alcohol, and other polar solvents.
Scientific Research Applications
1-(2-Dimethylaminoacetyl)-piperidin-4-one has a wide range of applications in scientific research. It is commonly used as a catalyst for organic reactions such as the Mannich reaction, the Biginelli reaction, and the Mitsunobu reaction. It is also used as a protecting group for amino acids, peptides, and proteins. 1-(2-Dimethylaminoacetyl)-piperidin-4-one is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism Of Action
1-(2-Dimethylaminoacetyl)-piperidin-4-one acts as a Lewis acid, which is a type of acid that can accept electrons from a Lewis base. This allows 1-(2-Dimethylaminoacetyl)-piperidin-4-one to act as a catalyst in organic reactions by providing a source of electrons to the reactants.
Biochemical And Physiological Effects
1-(2-Dimethylaminoacetyl)-piperidin-4-one has no known biochemical or physiological effects. It is an inert molecule that does not interact with biological molecules.
Advantages And Limitations For Lab Experiments
The main advantages of using 1-(2-Dimethylaminoacetyl)-piperidin-4-one in laboratory experiments are its low cost, its availability, its ease of use, and its versatility. It can be used as a catalyst for a variety of organic reactions and as a protecting group for amino acids, peptides, and proteins. The main limitation of using 1-(2-Dimethylaminoacetyl)-piperidin-4-one is that it is not suitable for use in biological systems, as it is an inert molecule that does not interact with biological molecules.
Future Directions
For 1-(2-Dimethylaminoacetyl)-piperidin-4-one include further exploration of its use as a catalyst for organic reactions, its use as a protecting group for amino acids, peptides, and proteins, as well as its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research into the mechanisms of action of 1-(2-Dimethylaminoacetyl)-piperidin-4-one could lead to the development of new applications for this versatile molecule.
properties
IUPAC Name |
1-[2-(dimethylamino)acetyl]piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-10(2)7-9(13)11-5-3-8(12)4-6-11/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSHFKVTQSFPIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)N1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)acetyl]piperidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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